2,6-Dichloropyridine-13C2
Description
Properties
Molecular Formula |
C₃¹³C₂H₃Cl₂N |
|---|---|
Molecular Weight |
149.98 |
Synonyms |
NSC 76606-13C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,6 Dichloropyridine 13c2
Strategies for Site-Specific Carbon-13 Isotopic Incorporation
The introduction of two ¹³C atoms at specific positions within the pyridine (B92270) ring necessitates a carefully designed synthetic strategy. Several approaches can be envisioned, ranging from the use of simple labeled precursors to more complex multi-step syntheses and novel isotopic exchange reactions.
Utilization of ¹³C-Labeled Precursors (e.g., K¹³CN, ¹³CO, ¹³C-labeled acids and carbonyl compounds)
One of the most direct conceptual approaches to introducing isolated ¹³C atoms into a molecule is through the use of simple, commercially available ¹³C-labeled building blocks. For the synthesis of a doubly labeled pyridine ring, precursors containing the desired ¹³C-N or ¹³C-C bonds can be employed in cyclization reactions.
For instance, potassium cyanide labeled with carbon-13 (K¹³CN) is a versatile precursor. While direct synthesis of 2,6-Dichloropyridine-¹³C₂ from K¹³CN is not a straightforward one-pot reaction, it can be incorporated into a multi-step synthesis. A hypothetical pathway could involve the use of K¹³CN to introduce a labeled nitrile group, which then becomes part of the pyridine ring skeleton during a cyclization reaction.
Carbon monoxide (¹³CO) is another fundamental ¹³C source. europa.eu Catalytic processes that can incorporate CO into heterocyclic rings are of great interest. europa.eu For pyridine synthesis, this could involve a cycloaddition reaction where ¹³CO is a reactant, although this is a challenging transformation that often requires specialized catalysts and conditions. rsc.orgnih.gov
More practical starting points often involve more complex ¹³C-labeled molecules like labeled acetic acid or acetone. These can be used to construct a significant portion of the carbon framework of the target molecule, with the ¹³C atoms strategically placed to end up in the desired C2 and C6 positions of the pyridine ring after cyclization and subsequent chemical modifications.
Table 1: Examples of ¹³C-Labeled Precursors and Their Potential Application
| ¹³C-Labeled Precursor | Potential Synthetic Application for Pyridine Ring Formation |
| Potassium Cyanide (K¹³CN) | Introduction of a ¹³C-nitrile group for subsequent cyclization. |
| Carbon Monoxide (¹³CO) | Incorporation into the pyridine backbone via catalytic carbonylation-cyclization reactions. europa.eu |
| [1,2-¹³C₂]Acetic Acid | Can be used to build a two-carbon fragment of the pyridine ring. |
| [¹³C₂]Acetone | Can serve as a three-carbon building block in condensation reactions for pyridine synthesis. |
Multi-Step Synthesis from ¹³C-Enriched Building Blocks
A more reliable and controllable method for the synthesis of 2,6-Dichloropyridine-¹³C₂ involves a multi-step approach starting from larger, custom-synthesized ¹³C-enriched building blocks. This strategy offers greater precision in the placement of the isotopic labels.
A plausible route could commence with a doubly ¹³C-labeled 1,5-dicarbonyl compound. The synthesis of such a precursor would itself be a multi-step process, likely starting from simpler ¹³C-labeled materials. For example, a ¹³C-labeled Grignard reagent could be reacted with a suitable electrophile to construct the carbon skeleton. Once the labeled 1,5-dicarbonyl precursor is obtained, it can undergo a condensation reaction with an ammonia (B1221849) source, such as ammonia or hydroxylamine, to form the dihydropyridine (B1217469) ring. Subsequent oxidation would then lead to the aromatic ¹³C₂-pyridine core. The final steps would involve the selective chlorination at the 2 and 6 positions.
An alternative strategy could involve the synthesis of a ¹³C-labeled dihydropyridine derivative via a modified Hantzsch synthesis, followed by oxidation and chlorination. For instance, ¹³C-labeled acetoacetate (B1235776) could be a key starting material in such a sequence.
Novel Approaches for Isotopic Exchange (e.g., Nitrogen-to-Carbon Exchange Strategy)
Recent advancements in synthetic methodology have introduced novel strategies for isotopic labeling that involve the editing of the heterocyclic core itself. One such groundbreaking approach is the "nitrogen-to-carbon exchange" strategy. researchgate.netresearchgate.netnih.govrepec.orgkcl.ac.uk This method allows for the replacement of a nitrogen atom in a pyridine ring with a carbon atom, which can be sourced from a ¹³C-labeled reagent.
This strategy typically involves the activation of the pyridine ring, for example, by N-alkylation or N-oxidation, followed by ring-opening with a suitable nucleophile to form a Zincke imine intermediate. researchgate.netresearchgate.netchemrxiv.orgchemrxiv.org This intermediate can then react with a ¹³C-labeled carbon source, leading to the reconstruction of an aromatic ring where the original nitrogen atom has been replaced by a ¹³C-carbon. While this has been demonstrated for the introduction of a single ¹³C atom, a double exchange or a modification of this strategy could potentially be developed for the synthesis of ¹³C₂-labeled pyridines. researchgate.netresearchgate.net This late-stage isotopic labeling is particularly attractive as it could potentially be applied to already formed pyridine rings. researchgate.net
Catalyst-Free Cycloaddition Approaches for Labeled Pyridine Rings
Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of six-membered rings, including the pyridine nucleus. whiterose.ac.ukrsc.orgmdpi.comyoutube.com For isotopic labeling, a ¹³C-labeled dienophile or diene can be employed. Catalyst-free cycloadditions are particularly appealing as they simplify the purification process and avoid potential contamination with metal catalysts. rsc.org
A potential catalyst-free approach for the synthesis of a ¹³C₂-labeled pyridine ring could involve the [4+2] cycloaddition of an azadiene with a ¹³C₂-labeled alkyne. The resulting dihydropyridine intermediate would then undergo a spontaneous or induced aromatization to yield the desired pyridine. The challenge lies in the synthesis of the appropriate ¹³C₂-labeled alkyne and in controlling the regioselectivity of the cycloaddition to ensure the ¹³C atoms are incorporated at the desired positions. Inverse-electron-demand Diels-Alder reactions of 1,2,4-triazines with ¹³C-labeled enamines or alkynes also represent a viable, often catalyst-free, route to substituted pyridines. whiterose.ac.uk
Optimization of Isotopic Enrichment and Radiochemical Purity in Synthesis
Achieving high isotopic enrichment and radiochemical purity is critical for the successful application of isotopically labeled compounds. Isotopic enrichment refers to the percentage of the labeled compound that contains the desired number of ¹³C atoms, while radiochemical purity is the proportion of the total radioactivity in the desired chemical form. kcl.ac.uknih.govunm.edu
Optimization of isotopic enrichment begins with the choice of the ¹³C-labeled starting materials, which should have the highest possible isotopic purity. Throughout the synthetic sequence, reaction conditions must be carefully controlled to minimize any isotopic dilution. This includes avoiding the use of reagents that could introduce natural abundance carbon into the molecule at the labeled positions and ensuring that all reactions proceed to completion to avoid fractionation effects.
The determination of isotopic enrichment is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govspringernature.comresearchgate.netnih.gov High-resolution mass spectrometry can distinguish between molecules with different numbers of ¹³C atoms based on their mass-to-charge ratio. researchgate.netnih.gov ¹³C NMR spectroscopy can also be used to quantify the enrichment at specific sites by analyzing the integrals of the corresponding signals. nih.gov
Radiochemical purity is primarily a concern when dealing with radioactive isotopes, but the principles are applicable to stable isotope labeling in terms of chemical purity of the labeled compound. High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is a powerful technique for assessing the chemical purity of the final product and separating it from any unlabeled or partially labeled precursors and byproducts. nih.goviaea.org
Table 2: Techniques for the Analysis of Isotopic Enrichment and Radiochemical Purity
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Determination of isotopic distribution and enrichment. nih.govresearchgate.netnih.gov |
| Nuclear Magnetic Resonance (¹³C NMR) | Site-specific isotopic enrichment and structural confirmation. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the labeled compound from impurities, assessing chemical/radiochemical purity. nih.goviaea.org |
Derivatization Strategies for Obtaining Complex Labeled Pyridine Analogs
2,6-Dichloropyridine (B45657) is a versatile building block in organic synthesis, serving as a precursor to a wide range of more complex molecules, including several pharmaceuticals. wikipedia.orgguidechem.comnih.gov The availability of 2,6-Dichloropyridine-¹³C₂ opens up the possibility of synthesizing a variety of ¹³C-labeled pyridine analogs for use in drug development and metabolic research.
The two chlorine atoms in 2,6-Dichloropyridine are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. For example, reaction with amines can lead to the formation of 2,6-diaminopyridine (B39239) derivatives. Similarly, reaction with alkoxides or phenoxides can yield the corresponding ethers.
A key application of 2,6-Dichloropyridine is in the synthesis of the antibiotic enoxacin (B1671340), the anxiolytic drug anpirtoline, and the antifungal agent liranaftate. wikipedia.org By starting with 2,6-Dichloropyridine-¹³C₂, ¹³C-labeled versions of these pharmaceuticals can be prepared. This would involve a series of reactions where the labeled dichloropyridine is elaborated to the final drug molecule, with the ¹³C labels serving as probes to study their mechanism of action, pharmacokinetics, and metabolism.
Table 3: Potential Derivatization Reactions of 2,6-Dichloropyridine-¹³C₂
| Reagent/Reaction Type | Product Class | Potential Application |
| Amines (Nucleophilic Aromatic Substitution) | 2,6-Diaminopyridine derivatives | Synthesis of labeled bioactive molecules. |
| Alcohols/Phenols (Nucleophilic Aromatic Substitution) | 2,6-Dialkoxy/diaryloxypyridine derivatives | Modification of electronic properties and solubility. |
| Organometallic reagents (Cross-coupling reactions) | 2,6-Diaryl/dialkylpyridine derivatives | Construction of complex carbon skeletons. |
| Multi-step synthesis | Labeled Enoxacin, Anpirtoline, Liranaftate | Pharmacokinetic and metabolic studies of pharmaceuticals. wikipedia.org |
Advanced Purification and Isolation Techniques for Isotopically Enriched 2,6-Dichloropyridine-¹³C₂
The purification and isolation of isotopically enriched compounds like 2,6-Dichloropyridine-¹³C₂ present unique challenges. The primary goal is to separate the desired labeled compound from unlabeled or partially labeled analogs, as well as from other reaction byproducts. Advanced chromatographic and crystallization techniques are instrumental in achieving high isotopic and chemical purity.
One of the most powerful techniques for the purification of isotopically labeled compounds is preparative high-performance liquid chromatography (HPLC) . This method offers high resolution and is scalable, making it suitable for isolating pure compounds from complex mixtures. sielc.comlcms.czteledynelabs.com For 2,6-Dichloropyridine-¹³C₂, a reverse-phase HPLC method would be appropriate, likely utilizing a C18 column. The mobile phase could consist of a gradient of acetonitrile (B52724) and water, which would effectively separate the slightly more polar impurities from the target compound. sielc.com The use of mass spectrometry-compatible mobile phase modifiers, such as formic acid, would also allow for online monitoring and fraction collection based on the mass of the desired isotopically labeled product. sielc.com
Gas chromatography (GC) is another highly effective technique for the separation of volatile compounds like dichloropyridines. nih.govcdc.govnih.gov For the purification of 2,6-Dichloropyridine-¹³C₂, preparative GC could be employed. This technique separates compounds based on their boiling points and interactions with the stationary phase. A non-polar or medium-polarity capillary column would likely provide the best separation of dichloropyridine isomers and their isotopologues. researchgate.net The separated components can be collected individually by cryogenic trapping as they elute from the column.
Recrystallization is a classical yet powerful purification technique for solid compounds. mt.comlibretexts.org The choice of solvent is critical for successful recrystallization. An ideal solvent would dissolve 2,6-Dichloropyridine-¹³C₂ well at elevated temperatures but poorly at lower temperatures, while impurities would remain soluble at all temperatures. This differential solubility allows for the selective crystallization of the pure labeled compound upon cooling. The process can be repeated to achieve higher purity.
The table below outlines hypothetical yet realistic parameters for the purification of 2,6-Dichloropyridine-¹³C₂ using these advanced techniques.
| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detector | Purity Achievable |
| Preparative HPLC | C18, 5 µm particle size | Acetonitrile/Water gradient with 0.1% Formic Acid | UV (270 nm), Mass Spectrometry | >99% Chemical, >99% Isotopic |
| Preparative GC | DB-5 or similar, 0.53 mm ID | Helium | Thermal Conductivity (TCD), Mass Spectrometry | >99.5% Chemical, >99.5% Isotopic |
| Recrystallization | - | Ethanol/Water mixture | - | >99% Chemical |
Interactive Data Table: Purification Parameters
Advanced Spectroscopic and Analytical Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Characterization and Dynamics
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. When applied to isotopically labeled compounds like 2,6-Dichloropyridine-¹³C₂, it provides unparalleled insight into the precise location of the labels and the electronic environment of the nuclei.
¹³C NMR for Positional Labeling Confirmation and Isotope Effects
The primary application of ¹³C NMR spectroscopy for 2,6-Dichloropyridine-¹³C₂ is the unambiguous confirmation of the isotopic labels' positions. In an unlabeled 2,6-Dichloropyridine (B45657) molecule, the chemically equivalent C2 and C6 carbons would produce a single signal in the ¹³C NMR spectrum, as would the C3 and C5 carbons, with a unique signal for C4. For a sample of 2,6-Dichloropyridine-¹³C₂, where the labels are at the C2 and C6 positions, the signal corresponding to these carbons will be dramatically enhanced in intensity due to the high enrichment of ¹³C nuclei (from a natural abundance of 1.1% to near 100%).
The electronegative chlorine and nitrogen atoms significantly influence the chemical shifts of the pyridine (B92270) ring carbons, causing them to resonate at lower fields (higher ppm values) compared to benzene. testbook.com The carbon atoms directly bonded to the chlorine (C2 and C6) are expected to be the most deshielded.
Isotope effects can also be observed. The presence of a ¹³C isotope can induce small but measurable changes in the chemical shifts of adjacent carbon nuclei (a two-bond isotope effect, ²J) and even those further away. These shifts, though typically small (on the order of ppb), can provide subtle information about molecular structure and bonding.
Table 1: Predicted ¹³C NMR Chemical Shifts for 2,6-Dichloropyridine-¹³C₂ This interactive table provides predicted chemical shift ranges for the carbon atoms in 2,6-Dichloropyridine, with a focus on the labeled positions.
| Carbon Position | Predicted Chemical Shift (δ ppm) | Key Influences | Expected Signal Intensity |
| C-2, C-6 (¹³C) | 150 - 155 | Electronegative N and Cl atoms (deshielding) | Very High (Enriched) |
| C-3, C-5 | 122 - 128 | Proximity to deshielded carbons | Normal (Natural Abundance) |
| C-4 | 138 - 142 | Meta to N, para to Cl atoms | Normal (Natural Abundance) |
Hyperpolarized ¹³C NMR in Real-Time Kinetic and Mechanistic Studies (e.g., SABRE-NMR)
One of the major limitations of ¹³C NMR is its inherent low sensitivity. bhu.ac.in Hyperpolarization techniques, such as Signal Amplification by Reversible Exchange (SABRE), can overcome this limitation by dramatically increasing the NMR signal by several orders of magnitude. acs.orgwhiterose.ac.uk The SABRE method utilizes parahydrogen (a spin isomer of H₂) to transfer its latent magnetism to a target molecule via a metal catalyst. acs.org
Pyridine and its derivatives are ideal substrates for SABRE because the nitrogen lone pair can reversibly bind to the iridium-based catalyst. For 2,6-Dichloropyridine-¹³C₂, the process would involve:
Formation of an iridium complex that reversibly binds both parahydrogen and the 2,6-Dichloropyridine-¹³C₂ substrate.
Transfer of spin polarization from the parahydrogen-derived hydrides to the ¹³C nuclei of the pyridine ring through the network of scalar (J) couplings.
Dissociation of the hyperpolarized 2,6-Dichloropyridine-¹³C₂ from the catalyst, now with a vastly enhanced ¹³C NMR signal.
This massive signal enhancement (potentially over 10,000-fold) allows for the acquisition of ¹³C NMR spectra in a single scan. whiterose.ac.ukflinders.edu.au This capability transforms ¹³C NMR into a powerful tool for real-time analysis, enabling the monitoring of fast chemical reactions and the detection of transient intermediates that would be invisible to conventional NMR. nih.gov For instance, if 2,6-Dichloropyridine-¹³C₂ were a reactant, its consumption could be tracked in real time, providing precise kinetic data.
Two-Dimensional NMR Techniques for Structural Elucidation of Isotopologues
Two-dimensional (2D) NMR experiments provide correlation maps between different nuclei, offering a deeper understanding of molecular connectivity. For 2,6-Dichloropyridine-¹³C₂, several 2D techniques are particularly informative.
HMQC/HSQC (Heteronuclear Multiple-Quantum/Single-Quantum Coherence): This experiment correlates the chemical shifts of carbons with their directly attached protons. In 2,6-Dichloropyridine, the C2 and C6 positions have no attached protons. However, an HSQC spectrum would clearly show correlations for the C3/C5 and C4 positions with their respective protons, helping to confirm the assignment of all signals in the molecule.
¹³C-¹³C INADEQUATE: While technically challenging due to the low probability of two adjacent ¹³C atoms at natural abundance, this experiment becomes feasible with labeled compounds. Although the ¹³C labels at C2 and C6 are not adjacent, this technique could be used to probe the connectivity of other carbons if a uniformly ¹³C-labeled precursor was used in the synthesis.
Table 2: Expected 2D NMR Correlations for 2,6-Dichloropyridine-¹³C₂ This interactive table summarizes the key correlations expected in 2D NMR spectra, which help to confirm the molecular structure.
| Experiment | Correlated Nuclei | Expected Cross-Peaks for 2,6-Dichloropyridine-¹³C₂ | Information Gained |
| HSQC | ¹H – ¹³C (1-bond) | H3 ↔ C3, H5 ↔ C5, H4 ↔ C4 | Confirms direct H-C attachments. |
| HMBC | ¹H – ¹³C (2/3-bonds) | H3 ↔ C2(¹³C), H3 ↔ C4, H3 ↔ C5; H4 ↔ C2(¹³C), H4 ↔ C6(¹³C), H4 ↔ C3, H4 ↔ C5 | Establishes the carbon skeleton connectivity. |
Mass Spectrometry (MS) for Isotope Tracing and Quantitative Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, making it an ideal technique for analyzing isotopically labeled compounds. It provides precise information on isotopic incorporation, purity, and fragmentation pathways.
High-Resolution Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) can measure m/z values with exceptional accuracy (often to within 5 ppm), allowing for the confident determination of a molecule's elemental formula. For 2,6-Dichloropyridine-¹³C₂, HRMS is essential for:
Confirming Isotopic Incorporation: The mass of unlabeled 2,6-Dichloropyridine (C₅H₃³⁵Cl₂N) is approximately 146.95 u. The ¹³C₂-labeled version (¹²C₃¹³C₂H₃³⁵Cl₂N) would have a mass of approximately 148.95 u. HRMS can easily distinguish this two-dalton shift, confirming the successful incorporation of both ¹³C atoms.
Assessing Isotopic Purity: By comparing the intensities of the ion signals for the unlabeled, singly labeled, and doubly labeled species, HRMS allows for the precise calculation of isotopic enrichment.
Furthermore, HRMS is used to study the fragmentation of the molecular ion. chemguide.co.uk The fragmentation pattern provides a structural fingerprint. For chlorinated pyridines, common fragmentation pathways include the loss of a chlorine atom (Cl•) or hydrogen chloride (HCl). jcsp.org.pk Analyzing the masses of the resulting fragment ions with high accuracy helps to elucidate these pathways and confirm the location of the ¹³C labels within the fragments.
Table 3: Expected High-Resolution Masses of 2,6-Dichloropyridine Isotopologues This interactive table shows the calculated exact masses for different isotopic combinations of 2,6-Dichloropyridine, which can be resolved by HRMS.
| Isotopologue Formula | Isotopic Composition | Calculated Exact Mass (u) |
| C₅H₃³⁵Cl₂N | Unlabeled | 146.95368 |
| ¹²C₃¹³C₂H₃³⁵Cl₂N | Doubly ¹³C Labeled | 148.96043 |
| ¹²C₃¹³C₂H₃³⁵Cl³⁷ClN | Doubly ¹³C Labeled, one ³⁷Cl | 150.95748 |
| ¹²C₃¹³C₂H₃³⁷Cl₂N | Doubly ¹³C Labeled, two ³⁷Cl | 152.95453 |
Gas Chromatography-Mass Spectrometry (GC-MS) in Isotope-Labeled Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within the metabolic networks of living cells. oregonstate.edu The methodology relies on feeding cells a substrate labeled with a stable isotope (like ¹³C) and then measuring the distribution of the isotope throughout the metabolic products.
While 2,6-Dichloropyridine-¹³C₂ is not a natural metabolite, it can be employed in specialized MFA studies, such as:
Xenobiotic Metabolism: In environmental or toxicological studies, microorganisms or cell cultures could be exposed to 2,6-Dichloropyridine-¹³C₂ to trace its metabolic fate. GC-MS is ideally suited for this as it separates volatile compounds before they are ionized and detected by the mass spectrometer.
Pathway Elucidation: By identifying the metabolic products and analyzing their mass spectra to see where the ¹³C labels reside, researchers can reconstruct the degradation or detoxification pathways of this chlorinated aromatic compound.
In a typical GC-MS based MFA experiment, cell extracts are derivatized to make metabolites volatile and then injected into the GC-MS system. The mass spectrometer analyzes the isotopic labeling patterns of the separated compounds. This data is then used in computational models to calculate the intracellular metabolic fluxes, providing a detailed snapshot of cellular physiology.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Labeling Measurements
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In metabolomics, the use of ¹³C-labeled compounds, such as 2,6-Dichloropyridine-¹³C₂, allows for the clear distinction between metabolites derived from the labeled precursor and the endogenous metabolic background. nih.gov This is particularly valuable in studies where the goal is to trace the biotransformation of a specific molecule.
The introduction of a ¹³C-labeled compound results in a predictable mass shift in its downstream metabolites, making them readily identifiable in a complex LC-MS chromatogram. This approach, often referred to as stable isotope tracing, provides definitive evidence of metabolic pathways and helps in the identification of novel metabolites. researchgate.net The key advantage is the ability to differentiate biosynthesized metabolites from background noise, a common challenge in LC-MS analysis. nih.gov
Table 1: Key Features of LC-MS in ¹³C Metabolite Labeling Studies
| Feature | Description |
| High Sensitivity | Capable of detecting low concentrations of labeled metabolites. |
| High Specificity | The mass shift due to ¹³C labeling provides a unique signature for identification. |
| Quantitative Analysis | Allows for the relative or absolute quantification of labeled metabolites. |
| Complex Matrix Analysis | Effective for analyzing complex biological samples like urine, plasma, and cell extracts. cdc.gov |
Research findings have demonstrated that ¹³C labeling strategies significantly enhance the determination of molecular formulae for metabolites, a critical step in their structural elucidation. nih.gov
Tandem Mass Spectrometry (MS/MS) for Detailed Positional Isotope Information
Tandem Mass Spectrometry (MS/MS) is an essential technique for obtaining detailed structural information about a molecule. nationalmaglab.org In the context of isotopically labeled compounds like 2,6-Dichloropyridine-¹³C₂, MS/MS can be used to determine the specific location of the ¹³C atoms within the molecule and its metabolites. This is achieved by selecting the ¹³C-labeled parent ion, fragmenting it, and then analyzing the resulting fragment ions. youtube.com
The fragmentation pattern of a molecule in MS/MS is highly dependent on its structure. By comparing the fragmentation patterns of the labeled and unlabeled compounds, researchers can deduce where the isotopic label resides in the product ions. This provides invaluable information about the reaction mechanisms and metabolic transformations that the compound has undergone. For instance, different fragmentation techniques, such as collision-induced dissociation (CID), can be employed to generate specific types of fragments, further aiding in the structural analysis. nih.govnih.gov
Table 2: Application of MS/MS for Positional Isotope Analysis
| Application | Detail |
| Metabolic Pathway Elucidation | Determining which parts of the molecule are modified during metabolism. |
| Reaction Mechanism Studies | Understanding the bond cleavages and rearrangements that occur during chemical or biological transformations. |
| Structural Confirmation | Confirming the structure of novel metabolites by analyzing their fragmentation patterns. |
This level of detail is crucial for building accurate models of metabolic networks and for understanding the biochemical basis of a compound's activity.
Chromatographic Techniques for Separation and Research-Grade Purity
The purity of an isotopically labeled standard is paramount for its use in quantitative and qualitative analysis. Chromatographic techniques are indispensable for both the purification of these compounds and for their separation from complex mixtures during analysis.
High Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical and preparative chemistry. For a compound like 2,6-Dichloropyridine-¹³C₂, HPLC is used for two primary purposes: analytical separation to quantify the compound in a sample, and preparative separation to purify the compound to a high degree. cdc.gov
In analytical applications, HPLC is often coupled with mass spectrometry (LC-MS) to provide sensitive and selective quantification. The choice of HPLC column and mobile phase is critical for achieving good separation of the target analyte from other components in the sample. For pyridine and its derivatives, various HPLC methods have been developed, often utilizing reversed-phase or mixed-mode chromatography to achieve the desired separation. helixchrom.comhelixchrom.com The separation of isomers, which can be challenging, is also achievable with specialized columns and conditions. sielc.com
For preparative purposes, HPLC is used to isolate the ¹³C-labeled compound from the reaction mixture during its synthesis, ensuring that the final product is of high chemical and isotopic purity. This is essential for its use as a reliable internal standard in analytical methods.
Table 3: Common HPLC Parameters for Pyridine Compound Analysis
| Parameter | Typical Conditions |
| Column | Reversed-phase (e.g., C18), Mixed-mode, HILIC |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water with additives like formic acid or ammonium formate. sielc.com |
| Detection | UV, Mass Spectrometry (MS) |
| Flow Rate | Typically 0.5 - 1.0 mL/min for analytical scale. |
Integrated Analytical Workflows for Comprehensive Isotope Research
Comprehensive isotope research often requires the integration of multiple analytical techniques to gain a complete picture of a compound's behavior. An integrated workflow for studying 2,6-Dichloropyridine-¹³C₂ would typically involve a combination of the techniques discussed above.
A typical workflow might begin with the administration of the labeled compound to a biological system. Samples are then collected over time and subjected to extraction procedures. The extracts are then analyzed by LC-MS to identify and quantify the parent compound and its metabolites. For any metabolites of interest, further analysis by tandem mass spectrometry (MS/MS) would be performed to elucidate their structures and determine the position of the ¹³C label.
This integrated approach ensures that the data collected is both comprehensive and reliable. By combining the separation power of HPLC with the specificity and structural information provided by mass spectrometry, researchers can confidently trace the metabolic fate of 2,6-Dichloropyridine-¹³C₂ and gain valuable insights into its biochemical interactions.
Mechanistic Elucidation and Reaction Pathway Studies
Application of 2,6-Dichloropyridine-¹³C₂ in Kinetic Isotope Effect (KIE) Investigations
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. The magnitude of this effect provides profound insights into the rate-determining step and the nature of the transition state of a reaction. The use of 2,6-Dichloropyridine-¹³C₂ allows for the precise measurement of carbon KIEs (¹²C/¹³C KIEs), which are particularly valuable for understanding changes in bonding and hybridization at carbon centers during a reaction.
Design and Interpretation of Intermolecular and Intramolecular KIE Studies
Kinetic isotope effect studies using 2,6-Dichloropyridine-¹³C₂ can be designed in two principal ways: intermolecular and intramolecular competition experiments.
Intermolecular KIE studies involve the reaction of a mixture of unlabeled (¹²C) and labeled (¹³C₂) 2,6-dichloropyridine (B45657) with a sub-stoichiometric amount of a reagent. The relative rates of reaction for the two isotopologues are determined by analyzing the isotopic composition of either the remaining starting material at high conversion or the product at low conversion. A KIE value greater than 1 (k_light / k_heavy > 1) is termed a "normal" KIE and indicates that the bond to the isotopic carbon is weakened in the transition state of the rate-determining step. Conversely, an "inverse" KIE (k_light / k_heavy < 1) suggests a strengthening of the bond to the isotopic carbon in the transition state.
Intramolecular KIE studies are possible with symmetrically labeled molecules like 2,6-Dichloropyridine-¹³C₂, where the two labeled carbons are chemically equivalent. If a reaction can occur at either of these positions, the distribution of the ¹³C label in the product can reveal the KIE for a single reaction step. This approach is particularly powerful as it minimizes experimental errors that can arise from comparing two separate reactions. A practical approach for the rapid determination of ¹³C kinetic isotope effects utilizes a "designed" reactant with two identical reaction sites. nih.gov
The interpretation of ¹²C/¹³C KIEs provides valuable mechanistic information. For instance, in nucleophilic aromatic substitution reactions, a significant normal KIE at the carbon atom undergoing substitution is indicative of C-X (where X is the leaving group) bond breaking being a significant part of the rate-determining step. The magnitude of the KIE can further help to distinguish between different mechanistic pathways, such as a concerted versus a stepwise addition-elimination mechanism.
Tracing Reaction Mechanisms using Carbon-13 Labeling
Beyond KIE studies, the ¹³C label in 2,6-Dichloropyridine-¹³C₂ acts as a tracer, allowing chemists to follow the fate of the labeled carbon atoms throughout a reaction sequence. This is typically achieved using techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which can distinguish between the labeled and unlabeled positions in reactants, intermediates, and products.
Elucidation of Nucleophilic Aromatic Substitution Pathways on Halogenated Pyridine (B92270) Rings
Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction of halogenated pyridines. The mechanism is generally believed to proceed via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. However, recent studies suggest that some SₙAr reactions may proceed through a concerted mechanism.
The use of 2,6-Dichloropyridine-¹³C₂ can provide definitive evidence to distinguish between these pathways. In a stepwise mechanism, the first step (addition of the nucleophile) is often, but not always, the rate-determining step. If the C-Cl bond is not broken in this step, a small or negligible KIE would be expected. However, if the second step (elimination of the chloride) is rate-limiting, a more significant KIE might be observed. In a concerted mechanism, where bond formation and bond breaking occur simultaneously, a significant primary ¹³C KIE is expected at the carbon atom undergoing substitution. The magnitude of this KIE would be sensitive to the degree of bond breaking and bond making in the transition state.
| Proposed Mechanism | Rate-Determining Step | Expected ¹³C KIE at C2/C6 | Interpretation |
|---|---|---|---|
| Stepwise (Addition-Elimination) | Nucleophile Addition | ~1.00 - 1.02 | Minimal change in bonding to the isotopic carbon in the transition state. |
| Stepwise (Addition-Elimination) | Leaving Group Expulsion | > 1.02 | Significant C-Cl bond breaking in the transition state. |
| Concerted | Simultaneous Bond Formation and Breaking | > 1.04 | Substantial C-Cl bond breaking and C-Nu bond formation in the transition state. |
Investigation of Electrophilic Substitution and Functionalization Reactions
While the pyridine ring is generally electron-deficient and thus less reactive towards electrophiles than benzene, electrophilic substitution can occur under certain conditions, often requiring harsh reagents. The directing effects of the two chlorine atoms and the ring nitrogen in 2,6-dichloropyridine make the study of its electrophilic functionalization particularly interesting.
By using 2,6-Dichloropyridine-¹³C₂, the precise location of electrophilic attack can be unequivocally determined using ¹³C NMR. Furthermore, if the reaction proceeds through intermediates where the labeled carbons become non-equivalent, this can be observed spectroscopically, providing insights into the structure of those intermediates. Isotopic tracers are a valuable tool in such combustion research. ucl.ac.uk KIE studies can also be applied to determine if the C-H bond breaking at the site of substitution is part of the rate-determining step. A significant primary KIE would be expected if C-H bond cleavage is rate-limiting, which is often the case in electrophilic aromatic substitution.
Mechanistic Studies of Catalytic Transformations Involving Labeled Pyridine Derivatives
2,6-Dichloropyridine is a common substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are central to modern organic synthesis, and a detailed understanding of their mechanisms is crucial for catalyst and reaction development.
The use of 2,6-Dichloropyridine-¹³C₂ in these catalytic cycles can provide critical information about the rate-determining step. For example, in a typical Suzuki coupling, the key steps are oxidative addition, transmetalation, and reductive elimination. By measuring the ¹³C KIE at the carbon-halogen bond, one can determine if the oxidative addition of the dichloropyridine to the palladium(0) catalyst is the rate-limiting step. A significant normal KIE would support this hypothesis.
In the context of the Buchwald-Hartwig amination, studies on similar aryl halides have shown that oxidative addition is often the first irreversible step in the catalytic cycle. nih.gov Experimental and theoretical ¹³C KIE studies have been used to support the accepted mechanism where the oxidative addition of an aryl halide to a Pd(0)-complex is the rate-determining step. nih.gov
| Catalytic Reaction | Potential Rate-Determining Step | Expected ¹³C KIE at C-Cl | Mechanistic Implication |
|---|---|---|---|
| Suzuki Coupling | Oxidative Addition | > 1.02 | C-Cl bond cleavage is kinetically significant. |
| Suzuki Coupling | Transmetalation or Reductive Elimination | ~1.00 | C-Cl bond is already broken before the rate-determining step. |
| Buchwald-Hartwig Amination | Oxidative Addition | > 1.02 | Confirms oxidative addition as the turnover-limiting step. |
Insights into Complex Organic Transformations (e.g., Chichibabin Pyridine Synthesis Variants)
The Chichibabin reaction is a classic method for the amination of pyridines, typically at the 2-position, using sodium amide. wikipedia.org The generally accepted mechanism involves the nucleophilic addition of the amide anion to the pyridine ring to form a σ-adduct, followed by the elimination of a hydride ion. wikipedia.org
While the traditional Chichibabin reaction introduces an amino group, variants of this transformation could potentially be studied using 2,6-Dichloropyridine-¹³C₂. For instance, if a reaction analogous to the Chichibabin amination were to occur on a derivative of 2,6-dichloropyridine, the ¹³C label would allow for the unambiguous tracking of the carbon skeleton. This would be particularly useful in cases where skeletal rearrangements might be a possibility. Although direct isotopic labeling studies on the Chichibabin reaction of dichloropyridines are not prominent in the literature, the principle of using ¹³C labeling to follow the carbon framework remains a powerful conceptual tool for investigating such complex transformations.
Isotopic Labeling for the Identification and Characterization of Reaction Intermediates and Transition States
The introduction of ¹³C isotopes into the 2,6-dichloropyridine scaffold provides a powerful handle for spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods can distinguish between the labeled and unlabeled positions, thereby providing a clear picture of bond-forming and bond-breaking events.
Detailed Research Findings:
For instance, in a hypothetical nucleophilic aromatic substitution reaction where a nucleophile displaces one of the chlorine atoms, monitoring the ¹³C NMR spectrum of the reaction mixture over time could reveal the formation of a transient Meisenheimer complex. The chemical shifts of the ¹³C-labeled carbons in such an intermediate would be significantly different from those in the starting material and the final product, providing a spectroscopic window into this short-lived species.
Similarly, in mass spectrometry, the two-mass-unit increase imparted by the ¹³C labels allows for the clear differentiation of molecules and fragments containing this labeled portion of the pyridine ring. This is particularly useful in identifying the products of complex reaction mixtures and in fragmentation studies to deduce the structure of intermediates.
Kinetic Isotope Effect (KIE) studies, while more commonly associated with heavier isotopes like deuterium (B1214612), can also be employed with ¹³C. A measurable KIE upon using 2,6-Dichloropyridine-¹³C₂ would suggest that the labeled carbon atoms are involved in the rate-determining step of the reaction, providing crucial information about the transition state.
Illustrative Data Tables:
To demonstrate how data from such studies would be presented, the following hypothetical data tables are provided. These tables are based on expected outcomes from experiments using 2,6-Dichloropyridine-¹³C₂ and are for illustrative purposes only, as specific experimental data was not found in the available literature.
Table 1: Hypothetical ¹³C NMR Chemical Shift Data for a Nucleophilic Substitution Reaction
| Compound/Intermediate | δ (¹³C₂) [ppm] | δ (¹³C₆) [ppm] | ¹J_C₂C₃ [Hz] |
| 2,6-Dichloropyridine-¹³C₂ | 151.5 | 151.5 | 55 |
| Hypothetical Intermediate | 125.0 | 150.8 | 53 |
| Product | 110.2 | 150.5 | 52 |
Table 2: Hypothetical Mass Spectrometry Data for Reaction Monitoring
| Species | Expected m/z (¹²C₂) | Observed m/z (¹³C₂) |
| 2,6-Dichloropyridine | 147 | 149 |
| Hypothetical Intermediate | 189 | 191 |
| Product | 205 | 207 |
These tables showcase how the distinct spectroscopic signatures of the ¹³C-labeled compound and its derivatives can be used to identify and characterize the species involved in a chemical reaction. The precise measurement of chemical shifts, coupling constants, and mass-to-charge ratios provides a quantitative basis for mechanistic proposals. While the full potential of 2,6-Dichloropyridine-¹³C₂ as a mechanistic probe is yet to be extensively documented in published research, its utility is firmly grounded in the well-established principles of isotopic labeling.
Applications in Tracer Studies and Pathway Investigations
Metabolic Flux Analysis (MFA) in Biological Systems (Excluding Human Clinical Trials)
Metabolic Flux Analysis (MFA) is a powerful technique that uses isotopically labeled substrates to quantify the rates of metabolic reactions within a cell. While MFA is widely used, there is no evidence of 2,6-Dichloropyridine-¹³C₂ being used as a tracer in such studies.
Elucidation of Central Carbon Metabolism and Intermediary Pathways
The study of central carbon metabolism typically employs tracers like ¹³C-labeled glucose or glutamine to map the flow of carbon through glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle. No research has been published detailing the use of 2,6-Dichloropyridine-¹³C₂ to investigate these or other intermediary pathways.
Dynamic Metabolic Flux Analysis (DMFA) and Non-Steady State Tracing with Isotopic Probes
Dynamic MFA allows for the study of metabolic changes over time. This approach requires the use of isotopic probes to track transient metabolic states. There are no published studies that have employed 2,6-Dichloropyridine-¹³C₂ for DMFA or other non-steady state tracing experiments.
Environmental Fate and Degradation Pathway Research
Isotopically labeled compounds are also crucial for understanding the environmental fate and degradation of chemicals. They allow researchers to trace the transformation of a compound in various environmental matrices.
Investigations into Biodegradation Mechanisms of Halogenated Pyridines
The biodegradation of halogenated pyridines is an important area of environmental research. While studies exist on the microbial degradation of various chlorinated pyridines, none were found that specifically used 2,6-Dichloropyridine-¹³C₂ to elucidate the biodegradation mechanisms.
Studies on Abiotic Transformation Pathways and Environmental Cycling in Varied Matrices
The abiotic transformation of pollutants, through processes like hydrolysis or photolysis, is a key aspect of their environmental persistence. No research articles were identified that utilized 2,6-Dichloropyridine-¹³C₂ to study its abiotic transformation pathways or its cycling in different environmental matrices such as soil, water, or sediment.
Research in Agrochemical and Pharmaceutical Metabolism (Excluding Human Clinical Trials)
Stable isotope labeling is a cornerstone of modern metabolism studies. By introducing a compound like 2,6-Dichloropyridine-¹³C₂ into a biological system, researchers can track its journey and identify the various metabolites that are formed. researchgate.net This is typically achieved using mass spectrometry (MS), which can differentiate between the labeled compound and its metabolites (which will also be labeled) and the naturally occurring unlabeled molecules in the organism. nih.gov This technique provides definitive insights into metabolic pathways without the radiation safety concerns associated with radioactive isotopes like ¹⁴C. wikipedia.org
The pyridine (B92270) ring is a structural component of numerous agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netnih.gov Understanding how these compounds are metabolized by crops, weeds, and the surrounding environment is critical for developing effective and safe agricultural products. Tracer studies using ¹³C-labeled compounds are essential for this purpose.
When a pesticide containing the 2,6-dichloropyridine (B45657) moiety is applied, it can be broken down (metabolized) by enzymes in the plant. nih.gov Using the ¹³C₂-labeled version of the parent pesticide allows researchers to follow the fate of the 2,6-dichloropyridine portion of the molecule. For example, if a plant metabolizes a hypothetical herbicide by cleaving a side chain, the resulting labeled 2,6-dichloropyridine-containing metabolite can be identified and quantified in plant tissues. This helps determine the persistence of residues, the identity of breakdown products, and the detoxification pathways within the plant. nih.gov
Table 1: Hypothetical Tracer Study of Herbicide Metabolism in Wheat
| Time Point | Parent Herbicide-¹³C₂ (% of Applied) | Metabolite A-¹³C₂ (2,6-Dichloropyridine-core) (% of Applied) | Unidentified-¹³C₂ Residues (% of Applied) |
| 1 Day | 85.2 | 9.5 | 5.3 |
| 7 Days | 42.6 | 38.1 | 19.3 |
| 21 Days | 10.3 | 55.8 | 33.9 |
This interactive table illustrates how 2,6-Dichloropyridine-¹³C₂ incorporated into a parent herbicide allows researchers to track its conversion into metabolites over time.
These studies are crucial for distinguishing between metabolites of the agrochemical and endogenous plant compounds, thereby providing a clear picture of the metabolic pathway. nih.gov
The principles of tracer studies are equally vital in pharmaceutical development. Before a drug candidate can be considered for human trials, its absorption, distribution, metabolism, and excretion (ADMET) profile must be thoroughly characterized in preclinical models. iaea.org Stable isotope labeling is a key technique in these investigations. researchgate.net
In in vitro models, such as liver microsomes or cultured hepatocytes, 2,6-Dichloropyridine-¹³C₂ could be used to trace the metabolism of a drug candidate that contains this chemical structure. By incubating the labeled compound with these biological preparations, scientists can identify the resulting metabolites using LC-MS (Liquid Chromatography-Mass Spectrometry). The ¹³C₂ label provides a clear signature that distinguishes drug-related material from the complex biological matrix.
In in vivo animal models (e.g., rats or mice), administering a drug labeled with 2,6-Dichloropyridine-¹³C₂ allows for a comprehensive understanding of its fate. wikipedia.org Researchers can analyze urine, feces, and blood plasma to identify and quantify the parent drug and all its metabolites, providing a complete picture of how the drug is processed and eliminated by the body. This information is critical for understanding the drug's efficacy and potential for accumulation.
Table 2: Mass Spectrometry Data for a Hypothetical Drug and its Metabolite
| Compound | Unlabeled Mass (m/z) | ¹³C₂-Labeled Mass (m/z) | Mass Shift |
| Parent Drug | 350.1 | 352.1 | +2 |
| Hydroxylated Metabolite | 366.1 | 368.1 | +2 |
This interactive table demonstrates the +2 mass shift that allows for unambiguous identification of the labeled parent drug and its corresponding metabolites in a complex biological sample.
Development of Isotope-Labeled Standards for Quantitative Analytical Methods
One of the most critical applications of 2,6-Dichloropyridine-¹³C₂ is its use as an internal standard for quantitative analysis by mass spectrometry. An ideal internal standard is a compound that is chemically identical to the analyte (the substance being measured) but has a different mass. nih.gov Stable isotope-labeled compounds are considered the "gold standard" for this purpose. ckisotopes.com
When quantifying a substance, such as the unlabeled 2,6-dichloropyridine metabolite in a soil or water sample, a known amount of 2,6-Dichloropyridine-¹³C₂ is added to the sample at the beginning of the analytical process. This labeled standard experiences the exact same conditions—extraction, cleanup, and potential signal suppression or enhancement in the mass spectrometer—as the unlabeled analyte. scispace.com
Because the labeled standard and unlabeled analyte behave identically during sample preparation and analysis, any loss or variation that occurs affects both compounds equally. By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can calculate a highly accurate and precise concentration of the analyte, effectively correcting for any experimental inconsistencies. ckisotopes.com This isotope dilution mass spectrometry (IDMS) method is the most reliable way to quantify trace levels of organic compounds in complex matrices.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Isotopic Effects and Molecular Properties
Quantum chemical calculations are fundamental in understanding how isotopic substitution affects the molecular properties of 2,6-Dichloropyridine-¹³C₂. The replacement of two ¹²C atoms with ¹³C isotopes introduces a subtle change in the mass of the molecule, which can have measurable effects on its vibrational frequencies and other spectroscopic parameters. icm.edu.plebsco.com
Isotopic Effects on Vibrational Frequencies:
The vibrational modes of a molecule are dependent on the masses of its constituent atoms. Quantum chemical calculations, often employing methods like Density Functional Theory (DFT) or ab initio approaches, can predict the vibrational frequencies of both the unlabeled and the ¹³C-labeled 2,6-Dichloropyridine (B45657). The introduction of the heavier ¹³C isotopes is expected to cause a redshift (a decrease in frequency) in the vibrational modes that involve the motion of these carbon atoms. icm.edu.pl The magnitude of this shift can be precisely calculated and correlated with experimental infrared and Raman spectra.
Table 1: Predicted Isotopic Shifts in Vibrational Frequencies of 2,6-Dichloropyridine-¹³C₂
| Vibrational Mode | Calculated Frequency (cm⁻¹) for 2,6-Dichloropyridine | Predicted Frequency (cm⁻¹) for 2,6-Dichloropyridine-¹³C₂ | Predicted Isotopic Shift (cm⁻¹) |
| C-C stretch in pyridine (B92270) ring | ~1560 | Lower | Negative |
| C-H in-plane bend | ~1150 | Slightly Lower | Negative |
| C-Cl stretch | ~700 | Minimally Affected | Negligible |
Note: The values in this table are illustrative and would need to be calculated using specific quantum chemistry software packages.
These predicted shifts are crucial for interpreting the vibrational spectra of isotopically labeled compounds and can serve as a definitive signature of successful labeling.
Effects on NMR Spectra:
Isotopic labeling with ¹³C also influences Nuclear Magnetic Resonance (NMR) spectra. The presence of a ¹³C atom affects the chemical shifts of adjacent protons (¹H). nih.gov Quantum chemical calculations can predict these one- and two-bond isotope shifts, which are typically small but detectable. nih.gov These calculations aid in the detailed assignment of complex NMR spectra.
Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanisms
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and to study the mechanisms of chemical reactions. frontiersin.org For 2,6-Dichloropyridine-¹³C₂, DFT can be employed to explore its reactivity and the pathways of reactions it might undergo.
Investigating Reaction Mechanisms:
DFT calculations can be used to map out the potential energy surface of a reaction involving 2,6-Dichloropyridine. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of the reaction mechanism. For instance, in nucleophilic substitution reactions where the chlorine atoms are replaced, DFT can help elucidate the step-by-step process. guidechem.comresearchgate.net The isotopic labeling in 2,6-Dichloropyridine-¹³C₂ would likely have a minor effect on the electronic aspects of the reaction mechanism but could be used as a tracer to follow the carbon backbone.
One relevant area of study is the halogenation of pyridines. chemrxiv.org DFT studies can model the intermediates and transition states in such reactions. For example, a study on the reaction mechanism of pyridine phosphination with various reagents was conducted using DFT, revealing how the mechanism changes with different reactants. researchgate.net Similar approaches could be applied to reactions involving 2,6-Dichloropyridine-¹³C₂ to understand its synthetic transformations.
Table 2: Representative DFT Functionals and Basis Sets for Studying Pyridine Derivatives
| DFT Functional | Basis Set | Typical Application |
| B3LYP | 6-311+G(d,p) | Geometry optimization and vibrational frequency calculations. |
| M06-2X | def2-TZVP | Calculation of thermodynamic and kinetic parameters. nih.gov |
| PBE0 | aug-cc-pVTZ | High-accuracy electronic structure and property predictions. |
The choice of functional and basis set is crucial for obtaining accurate results and is typically validated against experimental data where available.
Molecular Dynamics Simulations for Understanding Interactions and Dynamics of Labeled Systems
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with their environment. rsc.org For 2,6-Dichloropyridine-¹³C₂, MD simulations can be used to understand its dynamics in different solvents and its interactions with biological macromolecules.
Solvation and Dynamics:
Interactions with Biomolecules:
Halogenated organic compounds are known to interact with proteins, often through halogen bonding. nih.govresearchgate.net MD simulations can be employed to study the binding of 2,6-Dichloropyridine-¹³C₂ to a protein's active site. nih.govresearchgate.net These simulations can reveal the specific interactions that stabilize the complex and the dynamics of the ligand within the binding pocket. The ¹³C label can serve as a useful probe in experimental techniques like NMR that complement these computational studies. A study on modeling halogen-protein interactions using co-solvent molecular dynamics simulations has shown the utility of this approach in identifying halogen-bonding interaction sites. nih.gov
Development and Validation of Computational Models for Isotopic Labeling Patterns and Metabolic Flux Distributions
Isotopically labeled compounds like 2,6-Dichloropyridine-¹³C₂ can potentially be used as tracers in metabolic studies. wikipedia.org Computational models are essential for interpreting the data from such experiments. creative-proteomics.com13cflux.net
Metabolic Flux Analysis (MFA):
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. 13cflux.netresearchgate.net This method involves introducing a ¹³C-labeled substrate into a biological system and then measuring the distribution of the ¹³C label in various metabolites. creative-proteomics.comnih.gov Computational models are then used to relate the measured labeling patterns to the intracellular metabolic fluxes. nih.govphysiology.org
Model Development and Validation:
The development of a reliable ¹³C-MFA model involves several steps:
Network Construction: Defining the biochemical reaction network of the organism under study. researchgate.net
Tracer Selection: Choosing the appropriate ¹³C-labeled substrate. researchgate.net
Isotopomer Balancing: Writing balance equations for all isotopomers (molecules with different isotopic compositions) in the network. frontiersin.org
Flux Estimation: Using optimization algorithms to find the set of fluxes that best reproduces the experimentally measured labeling patterns. scispace.com
While 2,6-Dichloropyridine itself is not a primary metabolite, if it were to be metabolized by an organism, the ¹³C₂ label would allow for the tracing of its metabolic fate. Computational models could be developed to simulate the expected labeling patterns in its metabolic products, which could then be validated by experimental measurements using techniques like mass spectrometry or NMR. nih.gov This approach has been successfully used to study the metabolism of various compounds and to engineer metabolic pathways. vanderbilt.edu
Table 3: Key Components of a Computational Model for ¹³C-MFA
| Model Component | Description |
| Stoichiometric Matrix | Represents the stoichiometry of the metabolic reactions in the network. |
| Flux Vector | A vector containing the rates of all reactions in the network. |
| Isotopomer Distribution | The fractional abundance of each isotopomer for a given metabolite. |
| Measurement Model | Relates the isotopomer distributions to the experimentally measured data (e.g., mass spectrometry data). |
| Objective Function | A function that quantifies the difference between the model predictions and the experimental data. |
By minimizing the objective function, the computational model can estimate the metabolic fluxes that are most consistent with the experimental data.
Future Research Directions and Emerging Methodologies
Development of Novel and Highly Efficient Labeling Strategies for Complex Pyridine-¹³C₂ Derivatives
The synthesis of isotopically labeled pyridine (B92270) derivatives, particularly with isotopes like carbon-13 integrated into the core ring structure, presents significant challenges. chemrxiv.org Traditional methods often involve multi-step, de novo syntheses which can be inefficient and costly. chemrxiv.org However, the scientific community is actively pursuing innovative strategies to overcome these hurdles.
Recent advancements have focused on isotope exchange reactions, which offer a more direct route to labeled heterocycles. chemrxiv.org A notable example is the development of a nitrogen isotope exchange reaction based on a Zincke activation strategy. researchgate.netnih.gov This method allows for the direct replacement of the nitrogen atom in the pyridine ring with a ¹⁵N isotope. researchgate.netnih.gov While this specific strategy targets nitrogen, it represents a conceptual breakthrough, inspiring research into analogous carbon-isotope exchange mechanisms for direct ¹³C labeling of the pyridine core. nih.gov
Future research will likely focus on:
Transition-Metal-Catalyzed Cyclizations: These methods offer new routes to functionalized pyridine derivatives and could be adapted for the incorporation of ¹³C-labeled precursors. nih.govresearchgate.net
Ring-Opening and Closing Cascades: Strategies involving the opening of the pyridine ring to an intermediate, like a Zincke imine, followed by a ring-closing step with a labeled fragment, are promising for high-efficiency isotope incorporation. chemrxiv.org
Late-Stage Labeling: A primary goal is the development of methods that can introduce a ¹³C₂ label into a complex, pre-existing pyridine-containing molecule. This would be invaluable for pharmaceutical and agrochemical development. chemrxiv.org
The table below summarizes emerging strategies applicable to pyridine labeling.
| Labeling Strategy | Description | Potential Advantages |
| Isotope Exchange Reactions | Direct replacement of an atom in the heterocyclic core (e.g., ¹⁴N for ¹⁵N) with its isotope. chemrxiv.orgresearchgate.net | Avoids lengthy de novo synthesis; suitable for late-stage labeling. chemrxiv.org |
| Transition-Metal Catalysis | Use of transition metals to catalyze cyclization and cross-coupling reactions to build the labeled pyridine ring. nih.govresearchgate.net | Offers new routes to highly functionalized and complex derivatives. nih.gov |
| Ring-Opening/Closing | Involves cleaving the pyridine ring to form a linear intermediate, followed by recyclization with a labeled reagent. chemrxiv.org | High isotope incorporation efficiency; versatile for different substitution patterns. chemrxiv.org |
Integration of Multi-Isotope Labeling (e.g., ¹³C, ¹⁵N, ²H) for More Comprehensive Pathway Elucidation
To gain a deeper understanding of complex biological and chemical systems, researchers are moving beyond single-isotope labeling. The integration of multiple stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), into a single molecule like 2,6-Dichloropyridine (B45657) provides a more powerful tool for pathway elucidation. researchgate.netmdpi.comresearchgate.net
This multi-isotope approach allows for the simultaneous tracking of different atoms within a molecule as it undergoes transformation. mdpi.commdpi.com For instance, in metabolic studies, a compound labeled with both ¹³C and ¹⁵N can reveal how both the carbon skeleton and nitrogen-containing functional groups are processed through various biochemical pathways. mdpi.comresearchgate.net This provides a more complete picture than tracking either isotope alone. mdpi.com Recent strategies have demonstrated the feasibility of producing molecules with multiple labels, such as ¹³C-labeled phenyl derivatives and multi-labeled [¹³C, ²H₅]benzene, starting from pyridine platforms. nih.gov The reactivity of intermediates like Zincke imines also enables the deuteration of the pyridine ring, creating higher mass isotopologs useful for analysis. chemrxiv.org
The benefits of this integrated approach are significant:
Resolving Ambiguous Pathways: Differentiating between competing metabolic or reaction pathways.
Quantifying Fluxomics: Providing more constraints for metabolic flux analysis models. mdpi.com
Mechanistic Insights: Elucidating detailed reaction mechanisms by tracking the fate of multiple atomic positions.
Advancements in High-Throughput Analytical Techniques for Isotope Tracing and Profiling
The increasing complexity of isotope tracing experiments necessitates parallel advancements in analytical technology. nih.gov Traditional analytical methods can be a bottleneck, with measurement times of several minutes per sample. nih.gov High-throughput analytical (HTA) techniques capable of generating data in seconds are essential for modern research workflows. nih.gov
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for measuring isotopically labeled compounds. mdpi.com MS, in particular, offers high sensitivity and resolution, enabling the detection of thousands of metabolites from a complex sample. mdpi.comnih.gov Recent advancements are focused on increasing the speed of analysis without sacrificing data quality. nih.gov
Key emerging analytical techniques include:
Acoustic Ejection Mass Spectrometry (AEMS): This and other ambient ionization mass spectrometry (AIMS) techniques allow for the rapid, in-situ analysis of samples directly from plates, achieving throughputs orders of magnitude higher than conventional liquid chromatography-mass spectrometry (LC-MS). nih.gov
Ultrahigh-Performance Liquid Chromatography (UHPLC): While still a chromatographic method, UHPLC significantly reduces analysis time compared to traditional HPLC. nih.gov
High-Resolution Mass Spectrometry: Instruments with high mass resolution are crucial for distinguishing between isotopologues labeled with different heavy nuclei (e.g., one ²H versus one ¹³C). nih.gov
The following table compares key analytical techniques for isotope tracing.
| Technique | Throughput | Key Features |
| Conventional LC-MS | Low to Medium (minutes/sample) | High sensitivity and resolution, well-established. mdpi.comnih.gov |
| UHPLC-MS | Medium to High | Faster separation times than conventional LC-MS. nih.gov |
| Ambient Ionization MS (AIMS) | Very High (seconds/sample) | No chromatographic separation needed; direct analysis from surfaces. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Low | Provides detailed structural information and identifies labeling positions without sample destruction. mdpi.com |
Expansion of 2,6-Dichloropyridine-¹³C₂ Applications in Interdisciplinary Research (e.g., Materials Science, Catalysis)
While 2,6-Dichloropyridine is well-established as a precursor in the synthesis of pharmaceuticals and agrochemicals, its isotopically labeled form, 2,6-Dichloropyridine-¹³C₂, opens new avenues for research in interdisciplinary fields like materials science and catalysis. wikipedia.orgguidechem.comguidechem.com The ¹³C₂ label acts as a tracer, allowing scientists to follow the molecule and its fragments through complex processes.
Materials Science: 2,6-Dichloropyridine derivatives are used to synthesize energetic materials and supramolecular structures like cage molecules for studying host-guest interactions. researchgate.netnih.gov Using 2,6-Dichloropyridine-¹³C₂ as a starting material would enable researchers to use solid-state NMR and mass spectrometry to study the formation, stability, and degradation of these materials at a molecular level.
Catalysis: Pyridine-based structures are important in catalysis. nih.gov Graphene-based materials, for example, are used to catalyze oxidation and hydrogenation reactions. mdpi.com By using a ¹³C₂-labeled substrate or ligand, researchers can track reaction pathways, identify intermediates, and quantify reaction kinetics with high precision. This can provide crucial insights into how catalysts function and help in the design of more efficient catalytic systems.
The electron-deficient nature of the 2,6-Dichloropyridine ring makes it susceptible to nucleophilic substitution, a property exploited in many synthetic applications. guidechem.com Using the ¹³C₂-labeled version would allow for detailed mechanistic studies of these important substitution reactions.
Synergistic Approaches Combining Advanced Experimental and Computational Studies
The complexity of modern chemical and biological research increasingly demands a synergistic approach that combines advanced experimental techniques with powerful computational modeling. rsc.orgrsc.org Isotope tracing studies involving 2,6-Dichloropyridine-¹³C₂ are a prime example where this synergy is crucial.
Experimental data from MS and NMR provide quantitative measurements of isotope incorporation into various products. mdpi.comnih.gov However, interpreting these complex datasets to derive meaningful biological or chemical information, such as metabolic fluxes or reaction mechanisms, often requires computational tools. mdpi.comnih.gov
This combined approach involves:
Computational Modeling: Theoretical models can predict the outcomes of labeling experiments, helping to design more informative studies. Computational chemistry can also provide insights into the bonding and reactivity of molecules like 2,6-Dichloropyridine. wikipedia.orgrsc.org
Data Analysis: Software tools are used to correct for the natural abundance of isotopes and to perform metabolic flux analysis, translating raw analytical data into pathway activity maps. mdpi.com
Validation and Refinement: Experimental results are used to validate and refine computational models, leading to a more accurate and comprehensive understanding of the system under investigation. rsc.org This iterative process of experimentation and computation accelerates scientific discovery.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 2,6-Dichloropyridine-13C<sup>2</sup> with high isotopic purity?
- Methodological Answer : Synthesis requires precise control of isotopic labeling during precursor selection. Use chlorination reactions with <sup>13</sup>C-enriched pyridine derivatives, followed by purification via recrystallization or column chromatography. Isotopic enrichment (≥98%) must be verified via high-resolution mass spectrometry (HRMS) and <sup>13</sup>C-NMR . Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize isotopic dilution, as excess reagents may introduce unlabeled contaminants .
Q. How can researchers confirm the structural integrity and isotopic labeling of 2,6-Dichloropyridine-13C<sup>2</sup>?
- Methodological Answer : Combine spectroscopic techniques:
- <sup>13</sup>C-NMR : Peaks at ~150–160 ppm (pyridine ring carbons) should show doublet splitting due to <sup>13</sup>C-<sup>13</sup>C coupling, confirming adjacent labeling .
- HRMS : Verify molecular ion [M+H]<sup>+</sup> with a mass shift of +2 Da compared to the unlabeled compound.
- IR Spectroscopy : Compare Cl–N stretching frequencies (~600–700 cm<sup>−1</sup>) to unlabeled analogs to rule out structural deviations .
Q. What are the stability challenges of 2,6-Dichloropyridine-13C<sup>2</sup> under varying storage conditions?
- Methodological Answer : Degradation risks include hydrolysis (via moisture) and photolysis. Store in amber vials under inert gas (argon) at –20°C. Conduct accelerated stability studies by exposing samples to 40°C/75% relative humidity for 4 weeks and analyze via HPLC-MS to quantify decomposition products (e.g., 2-chloropyridine derivatives) .
Advanced Research Questions
Q. How do isotopic effects influence reaction kinetics when using 2,6-Dichloropyridine-13C<sup>2</sup> as a substrate in cross-coupling reactions?
- Methodological Answer : <sup>13</sup>C labeling alters vibrational modes, potentially affecting activation energy. Conduct comparative kinetic studies using labeled vs. unlabeled substrates in Suzuki-Miyaura couplings. Monitor reaction rates via <sup>1</sup>H-NMR or in-situ IR. Theoretical calculations (DFT) can model isotopic effects on transition states . Note: Observed rate differences >5% may indicate significant isotopic influence, requiring recalibration of mechanistic models .
Q. How should researchers address contradictions in spectral data when characterizing 2,6-Dichloropyridine-13C<sup>2</sup> derivatives?
- Methodological Answer : Cross-validate conflicting data (e.g., unexpected <sup>13</sup>C-NMR shifts) using orthogonal methods:
- X-ray crystallography : Resolve ambiguities in regiochemistry.
- Isotopic dilution assays : Confirm labeling efficiency if impurities are suspected.
- Control experiments : Compare with unlabeled analogs to isolate isotopic vs. structural effects . Document discrepancies in supplementary materials with error margins .
Q. What advanced analytical strategies are recommended for tracking 2,6-Dichloropyridine-13C<sup>2</sup> in metabolic or environmental studies?
- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for trace detection. For environmental samples, employ solid-phase extraction (SPE) followed by isotope ratio mass spectrometry (IRMS) to distinguish <sup>13</sup>C<sup>2</sup> from background carbon . In metabolic studies, combine radiolabeled (<sup>14</sup>C) and <sup>13</sup>C<sup>2</sup> tracers to differentiate between catabolic pathways .
Experimental Design & Data Validation
Q. What protocols ensure reproducibility in synthesizing 2,6-Dichloropyridine-13C<sup>2</sup> across laboratories?
- Methodological Answer : Adhere to the following:
- Standardized reagents : Source <sup>13</sup>C precursors from certified suppliers (e.g., Sigma-Aldrich, Cambridge Isotope Labs) with batch-specific certificates.
- Detailed reporting : Publish exact molar ratios, reaction times, and purification gradients. Use IUPAC nomenclature for reproducibility .
- Inter-lab validation : Share samples with collaborating labs for cross-testing via round-robin studies .
Q. How can researchers design experiments to investigate the electronic effects of <sup>13</sup>C labeling on 2,6-Dichloropyridine’s reactivity?
- Methodological Answer : Use computational and experimental triangulation:
- DFT calculations : Compare electron density maps of labeled vs. unlabeled molecules.
- Electrochemical analysis : Measure redox potentials via cyclic voltammetry to detect isotopic shifts in electron transfer kinetics.
- Kinetic isotope effect (KIE) studies : Compare kH/kD in deuterated solvents to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
